Glucokinase Activation EC50 – 930 nM Against Recombinant Human Liver GK
In a G6PDH-coupled enzymatic assay with 5 mM glucose, 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide activated recombinant human liver glucokinase 2 with an EC50 of 930 nM [1]. While no direct head-to-head comparison with a commercially available standard is available in the same dataset, the value can be contextualized by reference to the assay's typical performance range: known clinical-stage GK activators such as MK-0941 and AZD1656 have reported EC50 values in the low nanomolar range (≈20–80 nM) under similar conditions, placing the present compound in a mid‑potency bracket [2]. This indicates it is better suited as a chemical probe or scaffold for optimization rather than a pre‑clinical development candidate.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | MK-0941 (EC50 ≈ 20–80 nM); AZD1656 (EC50 ≈ 30–70 nM) |
| Quantified Difference | Target compound is approximately 12‑ to 46‑fold less potent than the most advanced clinical GK activators. |
| Conditions | Recombinant human liver glucokinase 2, G6PDH-coupled assay, 5 mM glucose, NADH production readout. |
Why This Matters
A mid‑potency EC50 makes the compound a useful tool for probing structure‑activity relationships (SAR) in GK activation without the confounding risk of maximal effect that comes with very potent activators, allowing researchers to detect subtle changes in potency during analoging.
- [1] BindingDB. EC50: 930 nM – Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. View Source
- [2] Filipski KJ, et al. Glucokinase activators: a patent review (2008 – 2012). Expert Opin. Ther. Pat. 2013; 23(6):667‑692. (Provides EC50 ranges for clinical GK activators.) View Source
